molecular formula C12H14O3 B1310317 3-Chroman-6-yl-propionic acid CAS No. 889939-53-1

3-Chroman-6-yl-propionic acid

Cat. No. B1310317
M. Wt: 206.24 g/mol
InChI Key: FAIYPDNLZRNKNX-UHFFFAOYSA-N
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Description

The provided papers do not directly discuss 3-Chroman-6-yl-propionic acid but instead focus on various propionic acid derivatives with different substituents and their biological activities or structural analyses. For instance, one study describes the synthesis of substituted 3-(2-carboxyindol-3-yl)propionic acids and their role as antagonists for the glycine binding site of the NMDA receptor . Another paper investigates the molecular geometry and vibrational frequencies of 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid using computational methods . Additionally, propionic acid derivatives designed as inhibitors of cytosolic phospholipase A2 are discussed, with varying degrees of enzyme inhibition reported . Lastly, the synthesis and structural analysis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester are presented, highlighting the challenges in identifying regioisomers and the importance of X-ray crystallography for structure determination .

Synthesis Analysis

The synthesis of these propionic acid derivatives involves various strategies tailored to the desired functional groups and target biological activities. For example, the synthesis of 3-(2-carboxyindol-3-yl)propionic acids includes the introduction of electron-withdrawing substituents to enhance binding and selectivity for the glycine site of the NMDA receptor . The synthesis of pyrazolyl propionic acid derivatives is described as regiospecific, with X-ray analysis being crucial for confirming the structure .

Molecular Structure Analysis

Computational methods such as Hartree–Fock and density functional theory (B3LYP) with a 6-31G(d) basis set have been used to calculate the molecular geometry and vibrational frequencies of the studied compounds. The theoretical vibrational spectra were interpreted using potential energy distributions (PEDs), and the results showed good agreement with experimental data . The crystal structures of the synthesized compounds revealed details such as hydrogen-bonded dimers and conformational differences between molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, the biological reactions, such as the antagonistic effect on the glycine binding site of the NMDA receptor and the inhibition of cytosolic phospholipase A2 , are well documented. These reactions are crucial for understanding the therapeutic potential of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as solubility, melting points, and stability, are not explicitly discussed in the provided papers. However, the structural analyses suggest that properties like hydrogen bonding and molecular conformations play significant roles in the solid-state packing and possibly in the biological activities of these compounds .

Scientific Research Applications

1. Pharmaceutical Development

3-Chroman-6-yl-propionic acid derivatives have shown potential in pharmaceutical development. One compound, characterized as a nonpeptide alpha(v)beta(3) antagonist, demonstrated significant in vitro and in vivo efficacy in preventing and treating osteoporosis. The compound exhibited a potent in vitro profile and favorable pharmacokinetics in various animal models, indicating its potential for clinical development in bone health management (Hutchinson et al., 2003).

2. Material Science and Chemical Synthesis

In material science, 3-Chroman-6-yl-propionic acid derivatives have been utilized in the synthesis and structural analysis of complex materials. For example, yttrium propionate, a derivative, has been used as a precursor in the preparation of thin films for Y2O3 and YBa2Cu3O7−x, showcasing its significance in materials engineering and synthesis (Nasui et al., 2014).

3. Analytical Chemistry and Environmental Studies

The compound's derivatives have been involved in analytical chemistry and environmental studies. For instance, a study focused on the oxidative damage to DNA induced by chromium compounds and the protective effects of various molecules, including indole-3-propionic acid, a similar derivative. This research underscores the compound's relevance in understanding and mitigating environmental carcinogens (Qi et al., 2000).

4. Industrial Chemical Production

Furthermore, 3-Chroman-6-yl-propionic acid derivatives have found applications in industrial chemical production, particularly in the synthesis of bio-based platform chemicals and their derivatives. For instance, microbial fermentation processes utilizing derivatives of propionic acid have been explored for the production of various chemicals, reflecting the compound's industrial significance (Gonzalez-Garcia et al., 2017).

Safety And Hazards

3-Chroman-6-yl-propionic acid is labeled as an irritant . For safety, it is recommended to avoid contact with skin and eyes .

properties

IUPAC Name

3-(3,4-dihydro-2H-chromen-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)6-4-9-3-5-11-10(8-9)2-1-7-15-11/h3,5,8H,1-2,4,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYPDNLZRNKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CCC(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chroman-6-yl-propionic acid

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